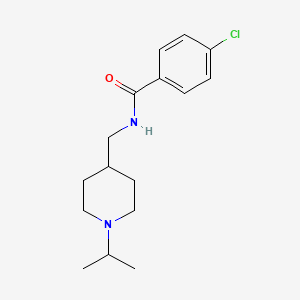

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Description

4-Chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted with an isopropyl group at the 1-position and a 4-chlorobenzamide moiety linked via a methylene bridge. This analog crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 8.965 Å, b = 19.613 Å, c = 11.456 Å, and β = 96.989°, forming a chair-configured piperidine ring . The molecule exhibits intermolecular hydrogen bonding (e.g., O–H⋯O, N–H⋯O) that stabilizes its layered crystal structure .

Properties

IUPAC Name |

4-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-12(2)19-9-7-13(8-10-19)11-18-16(20)14-3-5-15(17)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWDHLYZERHJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-aminomethylpiperidine.

Reaction: The 4-aminomethylpiperidine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H22ClN3O

- Molecular Weight : 305.82 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

The compound features a chloro-substituted benzamide structure with an isopropylpiperidine moiety, which contributes to its unique biological activity.

Scientific Research Applications

-

Pharmaceutical Development

- 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has been investigated for its potential as a therapeutic agent in treating various central nervous system disorders, including anxiety and depression. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

-

Anticancer Research

- Preliminary studies indicate that the compound may exhibit anticancer properties. Research has shown that similar benzamide derivatives can induce apoptosis in cancer cell lines, suggesting that 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide may also possess cytotoxic effects against tumors . Further investigations into its mechanism of action are warranted to fully elucidate its potential as an anticancer agent.

-

Enzyme Inhibition Studies

- The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to the metabolism of neurotransmitters or those involved in cancer cell proliferation. Understanding these interactions can help develop more effective therapeutic strategies .

Case Study 1: CNS Disorders

In a study focusing on the development of allosteric modulators for G protein-coupled receptors (GPCRs), compounds structurally related to 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide demonstrated promising activity in modulating receptor functions associated with anxiety and depression. The study highlighted the potential of such compounds in creating novel treatments for CNS disorders .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzamide derivatives revealed that compounds with similar structural features to 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exhibited significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer. The study utilized the Sulforhodamine B assay to evaluate cell viability, indicating that further exploration of this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Analysis

Piperidine vs. Morpholine Derivatives

- 4-Chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide and moclobemide differ in their heterocyclic cores. The piperidine ring in the former adopts a chair conformation with sp³-hybridized nitrogen, enabling hydrophobic interactions . In contrast, moclobemide’s morpholine ring introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity, which is critical for its role as a monoamine oxidase inhibitor .

Substituent Impact on Reactivity and Binding

- Thiourea Derivatives (L1–L3) : The thiourea group in L1–L3 ligands facilitates metal coordination, making them effective catalysts in Suzuki reactions (e.g., 72–85% conversion rates for biphenyl synthesis) . This contrasts with the target compound’s amide group, which lacks such catalytic versatility.

- Fluorinated Analogues: Fluorination in 4-chloro-N-(3-fluoro-1-hydroxypropyl)benzamide improves metabolic stability and bioavailability compared to non-fluorinated benzamides .

Crystallographic and Physicochemical Properties

- Crystal Packing : The target compound’s analog forms a 2D layered structure via O–H⋯O and N–H⋯O hydrogen bonds , whereas 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide relies on sulfur-mediated interactions for stability .

- Solubility: The monohydrate form of the analog (water content: 1 H₂O molecule per formula unit) enhances aqueous solubility compared to non-hydrated derivatives .

Biological Activity

4-Chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can be represented as follows:

- Molecular Formula : C15H20ClN2O

- Molecular Weight : 284.79 g/mol

This compound features a piperidine moiety, which is known for enhancing the pharmacological profile of various drugs, particularly in the central nervous system (CNS) domain.

Synthesis

The synthesis of 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the acylation of 1-isopropylpiperidine with 4-chlorobenzoyl chloride. The reaction conditions are crucial for optimizing yield and purity, and various methods such as solvent choice and temperature control can significantly influence the outcome.

Antiviral Activity

Recent studies have demonstrated that compounds similar to 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exhibit potent antiviral activity. For instance, derivatives of piperidine-based benzamides were evaluated for their efficacy against influenza viruses. One compound from this series showed an EC50 value of 3.04 μM against H5N1 pseudovirus, indicating strong antiviral properties with minimal cytotoxicity .

Neuroleptic Activity

Research into benzamide derivatives has revealed their potential as neuroleptics. A related compound structure demonstrated a significant correlation between molecular modifications and antipsychotic activity, suggesting that similar substitutions in 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide could enhance its therapeutic profile against psychotic disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the amide and aromatic regions can greatly influence biological activity. For instance, the introduction of different substituents on the benzamide portion has been shown to modulate both potency and selectivity towards specific biological targets. The following table summarizes key structural modifications and their impact on activity:

| Compound Structure | Modification | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Moderate Activity | |

| Compound A | -OCH3 | Increased Potency | |

| Compound B | -F | Enhanced Selectivity |

Case Studies

Several case studies have investigated the biological effects of similar compounds:

- Influenza A Virus Inhibition : A study highlighted the effectiveness of a piperidine derivative against various strains of influenza, demonstrating complete inhibition at concentrations as low as 12.5 μM .

- Neuroleptic Efficacy : Another research effort focused on benzamide derivatives showed that certain modifications led to compounds that were significantly more effective than traditional treatments like haloperidol, suggesting a promising avenue for developing new antipsychotic medications .

- Histone Methyltransferase Inhibition : Compounds with similar structures were evaluated for their ability to inhibit histone methyltransferases, indicating potential roles in epigenetic regulation and cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, and how can purity be ensured?

The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with a piperidine-containing amine via amide bond formation. A validated method includes:

- Step 1 : Boc protection of the piperidine amine (e.g., using di-tert-butyl dicarbonate) to prevent side reactions during benzoylation .

- Step 2 : Benzoylation with 4-chlorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF, 0–5°C) to form the intermediate .

- Step 3 : Deprotection of the Boc group using HCl in dioxane, followed by purification via HPLC or column chromatography .

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm structure via -NMR (e.g., δ 7.3–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- -NMR : Identifies aromatic protons (δ 7.2–7.6 ppm), piperidine methyl groups (δ 1.0–1.4 ppm), and isopropyl substituents (δ 2.4–2.8 ppm) .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperidine-benzamide structures .

Q. What are the primary biological targets or pathways under investigation for this compound?

The compound’s piperidine and benzamide moieties suggest interactions with:

- GPCRs : Potential modulation of serotonin or dopamine receptors due to structural similarity to known ligands .

- Enzyme Inhibition : Kinase or protease targets, inferred from related benzamide derivatives .

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., -labeled) to quantify membrane permeability in Caco-2 cell models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Design of Experiments (DOE) : Vary parameters like solvent polarity (THF vs. DMF), temperature (0°C vs. RT), and stoichiometry (1.1–1.5 eq benzoyl chloride) .

- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate amide coupling; monitor via in-situ FTIR .

- Workflow Automation : Use flow chemistry for precise control of reaction time and temperature, reducing byproducts .

Q. How should conflicting bioactivity data (e.g., IC50_{50}50 variability) be resolved?

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and normalize to positive controls (e.g., haloperidol for dopamine receptors) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes (human vs. rodent) to rule out false negatives due to rapid metabolism .

- Computational Docking : Compare binding poses in homology models (e.g., 5-HT receptor) to identify steric clashes or solvation issues .

Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .

- Amorphous Dispersion : Co-formulate with polymers (e.g., HPMCAS) via spray drying to enhance solubility .

- In Vivo PK/PD Correlation : Compare AUC for crystalline vs. amorphous forms in rodent models .

Q. How can computational methods predict off-target effects or toxicity?

- QSAR Modeling : Train models on ChEMBL datasets for hERG inhibition and hepatotoxicity using descriptors like logP and topological polar surface area (TPSA) .

- Proteome Mining : Use AlphaFold-predicted structures to screen for unintended targets (e.g., cytochrome P450 isoforms) .

- Metabolite Prediction : Run in silico metabolism simulations (e.g., GLORYx) to identify reactive intermediates .

Methodological Challenges and Solutions

Q. What are the best practices for resolving stereochemical ambiguities in the piperidine moiety?

Q. How can researchers address low aqueous solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.